molecular formula C10H10N2O3 B14118664 3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid

3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid

Cat. No.: B14118664
M. Wt: 206.20 g/mol
InChI Key: SVAJWAAMEJAMEZ-UHFFFAOYSA-N
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Description

3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring substituted with a methylcarbamoyl group and an acrylic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and methyl isocyanate.

    Formation of Intermediate: The reaction between 3-bromopyridine and methyl isocyanate forms an intermediate compound, 3-(methylcarbamoyl)pyridine.

    Acrylic Acid Addition: The intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)acrylic acid: Similar structure but with a different substitution pattern on the pyridine ring.

    2-Methyl-3-(Pyridin-2-yl)acrylic acid: Features a methyl group on the pyridine ring, altering its chemical properties.

Uniqueness

3-(5-(Methylcarbamoyl)pyridin-3-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-[5-(methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-10(15)8-4-7(5-12-6-8)2-3-9(13)14/h2-6H,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJWAAMEJAMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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